molecular formula C11H8Cl2N2O B183596 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 33098-21-4

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No. B183596
CAS RN: 33098-21-4
M. Wt: 255.1 g/mol
InChI Key: OWPCMQKRJFNLHF-UHFFFAOYSA-N
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Description

“4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one” is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.098 . It is also known by various synonyms such as 4,5-dichloro-2-4-methylphenyl-2,3-dihydropyridazin-3-one, 4,5-dichloro-2-4-methylphenyl pyridazin-3-one, and others .


Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one” consists of a pyridazinone ring substituted with two chlorine atoms and a 4-methylphenyl group .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research by Husain et al. (2017) explored the synthesis of novel pyridazine derivatives, including 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one, and evaluated their analgesic and anti-inflammatory activities. The study found that certain compounds demonstrated significant analgesic and anti-inflammatory effects, suggesting potential applications in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

Crystal Structures and Interactions

Dadou et al. (2019) examined the crystal structures and Hirshfeld surface analyses of derivatives of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one. The study provided insight into the molecular interactions and structural properties, which can be crucial for understanding the compound's behavior in various applications (Dadou et al., 2019).

Anticonvulsant and Muscle Relaxant Activities

Sharma et al. (2013) synthesized and evaluated derivatives of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one for anticonvulsant and muscle relaxant activities. The study found promising results, with certain compounds showing significant activity, indicating potential uses in treating convulsions and muscle relaxation (Sharma et al., 2013).

Synthesis of Novel Derivatives

Soliman and El-Sakka (2011) described the synthesis of various derivatives of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one. This research adds to the understanding of the compound's chemical behavior and potential for forming diverse derivatives with various applications (Soliman & El-Sakka, 2011).

Carboxylic Anhydrides Synthesis

Kim et al. (2003) presented a novel synthesis method for carboxylic anhydrides using 4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one, indicating the compound's potential use in organic synthesis and the production of carboxylic anhydrides (Kim et al., 2003).

Anticancer Activity

Mehvish and Kumar (2022) aimed to synthesize new 3(2h)-one pyridazinone derivatives, including 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one, to explore their antioxidant and potential anticancer activities. This research suggests possible applications in anticancer drug development (Mehvish & Kumar, 2022).

Base Oil Improvement

Nessim (2017) conducted a study on the synthesis of Pyridazinone derivatives for base oil improvement. The research explored the use of these compounds as antioxidants and corrosion inhibitors, demonstrating industrial applications (Nessim, 2017).

Safety And Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4,5-dichloro-2-(4-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPCMQKRJFNLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379204
Record name 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

CAS RN

33098-21-4
Record name 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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